2,2,2-Trifluoroethyl crotonate
Overview
Description
2,2,2-Trifluoroethyl crotonate is an organic compound with the molecular formula C6H7F3O2. It is a derivative of crotonic acid, where the hydrogen atoms in the ethyl group are replaced by fluorine atoms. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2,2-Trifluoroethyl crotonate can be synthesized through the esterification of crotonic acid with 2,2,2-trifluoroethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in a reactor, and the reaction is conducted under controlled temperature and pressure conditions. The product is then purified through distillation to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 2,2,2-Trifluoroethyl crotonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of trifluoroacetic acid or other oxidized derivatives.
Reduction: Formation of 2,2,2-trifluoroethyl alcohol.
Substitution: Formation of substituted trifluoroethyl derivatives.
Scientific Research Applications
2,2,2-Trifluoroethyl crotonate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique trifluoroethyl group imparts desirable properties to the final products.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals that exhibit enhanced metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl crotonate involves its interaction with various molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property makes it useful in drug design, where it can improve the pharmacokinetic profile of therapeutic agents. Additionally, the compound’s ability to form stable complexes with proteins and enzymes can modulate their activity, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
2,2,2-Trifluoroethyl crotonate can be compared with other similar compounds, such as:
2,2,2-Trifluoroethyl acetate: Another ester with a trifluoroethyl group, but derived from acetic acid instead of crotonic acid.
2,2,2-Trifluoroethyl methacrylate: An ester derived from methacrylic acid, used in polymer chemistry.
2,2,2-Trifluoroethyl benzoate: An ester derived from benzoic acid, used in various organic synthesis applications.
Uniqueness: The uniqueness of this compound lies in its combination of the trifluoroethyl group with the crotonate moiety. This combination imparts unique reactivity and properties, making it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
2,2,2-trifluoroethyl (E)-but-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O2/c1-2-3-5(10)11-4-6(7,8)9/h2-3H,4H2,1H3/b3-2+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXSXFVUGJKVRW-NSCUHMNNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)OCC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)OCC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
287957-36-2 | |
Record name | 2,2,2-Trifluoroethyl crotonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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